HDAC8 Inhibition: 2-Chloro-N-[(3,5-dimethoxyphenyl)methyl]acetamide Exhibits Defined Selectivity Window Over HDAC2 and HDAC3
In direct comparative enzyme inhibition assays, 2-chloro-N-[(3,5-dimethoxyphenyl)methyl]acetamide (CAS 65836-73-9) demonstrated an IC50 of 540 nM against recombinant human HDAC8. Against HDAC2 and HDAC3 under comparable assay conditions, the compound showed minimal inhibitory activity with IC50 values exceeding 50,000 nM for both isoforms [1]. This represents a >92-fold selectivity window for HDAC8 over HDAC2 and HDAC3, a differentiation profile not uniformly observed across the broader chloroacetamide class.
| Evidence Dimension | HDAC isoform inhibitory activity (IC50) |
|---|---|
| Target Compound Data | 540 nM (HDAC8); >50,000 nM (HDAC2); >50,000 nM (HDAC3) |
| Comparator Or Baseline | Target compound tested across HDAC8, HDAC2, and HDAC3 isoforms |
| Quantified Difference | >92-fold selectivity for HDAC8 over HDAC2 and HDAC3 |
| Conditions | Recombinant human full-length HDAC8 (N-terminal His6/SUMO-tagged) expressed in E. coli BL21 DE3; recombinant human full-length HDAC2 (C-terminal His-tagged) expressed in baculovirus-infected Sf9 cells; recombinant human HDAC3; substrate: Boc-Lys(Ac)-AMC |
Why This Matters
This isoform selectivity profile enables researchers to specifically target HDAC8 while minimizing confounding effects on HDAC2/3, a consideration when selecting this chloroacetamide derivative over structurally related analogs lacking documented selectivity data.
- [1] BindingDB. BDBM50529156 (CHEMBL4552300). Enzyme Inhibition Constant Data for 2-chloro-N-[(3,5-dimethoxyphenyl)methyl]acetamide against HDAC8, HDAC2, and HDAC3. Data curated by ChEMBL. View Source
